molecular formula C16H22Si2 B8691639 Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl- CAS No. 1450-16-4

Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-

Cat. No.: B8691639
CAS No.: 1450-16-4
M. Wt: 270.52 g/mol
InChI Key: ZQZXXLQCPQMXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-” involves the catalytic dehydrogenation and condensation of dimethylphenylsilane in the presence of platinum complexes .

. However, the detailed structural analysis such as bond lengths, bond angles, and conformational details might require advanced spectroscopic techniques and computational methods .


Physical and Chemical Properties Analysis

“Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-” has a boiling point of 81.5-82 °C (at a pressure of 0.01 Torr) and a density of 0.9678 g/cm3 .

Mechanism of Action

The mechanism of action of “Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-” in chemical reactions would depend on the specific reaction conditions and the other reactants involved. Detailed mechanistic studies would require experimental investigations or theoretical calculations .

Properties

CAS No.

1450-16-4

Molecular Formula

C16H22Si2

Molecular Weight

270.52 g/mol

IUPAC Name

trimethyl-[methyl(diphenyl)silyl]silane

InChI

InChI=1S/C16H22Si2/c1-17(2,3)18(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

ZQZXXLQCPQMXIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry 89.3 g of Li metal cut into small pieces in 1500 ml dry tetrahydrofuran (THF) under an Ar atmosphere was treated dropwise with neat Ph2MeSiCl (1302.2g, 5.59 moles). During the addition, agitation was provided via a mechanical stirrer and an ice bath was employed as necessary to hold the reaction temperature under 40° C. The mixture was then allowed to stir overnight (16 hr.) at room temperature. The dark red solution of Ph2MeSiLi was then treated with 607.7g (5.59 moles) of Me3SiCl dissolved in 700 ml dry THF. Again an ice bath was utilized to maintain the reaction mixture temperature under 40° C. Near the end of the Me3SiCl addition, the red color of Ph2MeSiLi was completely discharged. Upon completion of the addition, the now essentially colorless mixture was filtered to remove precipitated LiCl and unreacted Li metal. Solvent was removed from the resulting clear solution at reduced pressure and the residual oil fractionally distilled at 0.3 mm Hg to afford 1074.1 g of title compound (71%), bp 108°-110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
607.7g
Quantity
5.59 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.59 mol
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.